molecular formula C25H24NO8P B1437190 Fmoc-D-Ser(Po(Obzl)Oh)-OH CAS No. 1212481-01-0

Fmoc-D-Ser(Po(Obzl)Oh)-OH

Cat. No.: B1437190
CAS No.: 1212481-01-0
M. Wt: 497.4 g/mol
InChI Key: ZBPUWGDUVAAWJY-HSZRJFAPSA-N
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Description

Fmoc-D-Ser(Po(Obzl)Oh)-OH: is a derivative of serine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(Po(Obzl)Oh)-OH typically involves the protection of the serine hydroxyl group with a benzyl group (Obzl) and the addition of a phosphate group (Po). The Fmoc group is then introduced to protect the amino group. The reactions are usually carried out under anhydrous conditions using reagents like diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphate group can be reduced to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include alcohols.
  • Substitution products depend on the substituent introduced.

Scientific Research Applications

Chemistry: Fmoc-D-Ser(Po(Obzl)Oh)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS).

Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate interactions.

Industry: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-D-Ser(Po(Obzl)Oh)-OH involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during chain elongation and is removed under mild conditions to allow further reactions. The phosphate and benzyl groups provide additional stability and functionality to the peptide.

Comparison with Similar Compounds

    Fmoc-D-Ser(OH)-OH: Lacks the phosphate and benzyl groups.

    Fmoc-L-Ser(Po(Obzl)Oh)-OH: The L-isomer of the compound.

    Boc-D-Ser(Po(Obzl)Oh)-OH: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness: Fmoc-D-Ser(Po(Obzl)Oh)-OH is unique due to its specific protecting groups, which provide stability and ease of removal, making it ideal for peptide synthesis.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPUWGDUVAAWJY-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-D-Ser(Po(Obzl)Oh)-OH
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Reactant of Route 6
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